Methyltrans-2-(4-Methoxyphenyl)cyclopropanecarboxylate
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Overview
Description
Methyltrans-2-(4-Methoxyphenyl)cyclopropanecarboxylate is a chemical compound with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol It is known for its unique cyclopropane ring structure, which imparts distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltrans-2-(4-Methoxyphenyl)cyclopropanecarboxylate can be synthesized through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as a styrene derivative, using a reagent like diazomethane or a transition metal catalyst. The reaction conditions typically include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and continuous flow reactors to ensure high yield and purity. The process is designed to be efficient and cost-effective, meeting the demands of various applications .
Chemical Reactions Analysis
Types of Reactions
Methyltrans-2-(4-Methoxyphenyl)cyclopropanecarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in dry ether, reflux conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopropane derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyltrans-2-(4-Methoxyphenyl)cyclopropanecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules and natural product analogs.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of Methyltrans-2-(4-Methoxyphenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-Methoxyphenyl)cyclopropanecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 2-(4-Methoxyphenyl)cyclopropanecarboxylate: Similar structure but with different stereochemistry.
Methyl 2-(4-Methoxyphenyl)cyclopropanecarboxylate: Similar structure but with different substituents on the cyclopropane ring.
Uniqueness
Methyltrans-2-(4-Methoxyphenyl)cyclopropanecarboxylate is unique due to its specific stereochemistry and the presence of a methoxy group on the phenyl ring.
Properties
IUPAC Name |
methyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-14-9-5-3-8(4-6-9)10-7-11(10)12(13)15-2/h3-6,10-11H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGQSHLGMZJUJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC2C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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